molecular formula C15H15NO B1392238 5-(2,4-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187167-97-0

5-(2,4-Dimethylbenzoyl)-2-methylpyridine

Cat. No.: B1392238
CAS No.: 1187167-97-0
M. Wt: 225.28 g/mol
InChI Key: RJADLYSALDCWLJ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylbenzoyl)-2-methylpyridine is a pyridine derivative featuring a 2-methylpyridine core substituted at the 5-position with a 2,4-dimethylbenzoyl group. This compound is structurally characterized by a planar pyridine ring and a benzoyl moiety with methyl groups at the 2- and 4-positions of the benzene ring.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-7-14(11(2)8-10)15(17)13-6-5-12(3)16-9-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJADLYSALDCWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223035
Record name (2,4-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-97-0
Record name (2,4-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2,4-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-methylpyridine+2,4-dimethylbenzoyl chlorideAlCl3This compound\text{2-methylpyridine} + \text{2,4-dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-methylpyridine+2,4-dimethylbenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Benzyl-substituted pyridines.

    Substitution: Halogenated or nitro-substituted pyridines.

Scientific Research Applications

5-(2,4-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylbenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Benzoyl/Pyridine) Molecular Formula Molecular Weight (g/mol) Key Properties
5-(2,4-Dimethylbenzoyl)-2-methylpyridine 2,4-dimethylbenzoyl, 2-methylpyridine C₁₄H₁₃NO* ~211.26 Not reported
5-(2,5-Dimethylbenzoyl)-2-methylpyridine 2,5-dimethylbenzoyl, 2-methylpyridine C₁₄H₁₃NO* ~211.26 Commercial availability
5-(3,4-Dimethylbenzoyl)-2-methylpyridine 3,4-dimethylbenzoyl, 2-methylpyridine C₁₄H₁₃NO* ~211.26 Discontinued
2-Chloro-5-(2,5-dimethylbenzoyl)pyridine 2,5-dimethylbenzoyl, 2-chloropyridine C₁₄H₁₂ClNO 245.71 Halogenated derivative
2-Methylpyridine - C₆H₇N 93.13 pKa = 4.0 (protonated)
2,4-Dimethylpyridine (2,4-lutidine) - C₇H₉N 107.15 pKa = 4.5 (protonated)

*Inferred based on structural analogs in .

Key Observations:

  • Substituent Position Effects: Methyl groups on the benzoyl (e.g., 2,4- vs.
  • Halogenation : The introduction of chlorine in 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine increases molecular weight and may enhance electrophilicity .
  • Basicity : Methyl groups on pyridine (e.g., 2-methylpyridine vs. 2,4-dimethylpyridine) increase basicity, as seen in their pKa values (4.0 vs. 4.5) . The benzoyl group’s electron-withdrawing nature could modulate this effect in the target compound.

Table 2: Occupational Exposure Limits for Pyridine Analogs

Compound Name Exposure Limit (ppm) Basis of Determination
Pyridine 1.0 (TLV) ACGIH recommendation
2-Methylpyridine 2.0 (WEEL) AIHA recommendation
2,4-Dimethylpyridine 0.5 (AOEL) Based on TEEL-1 and irritation potential
Piperidine 1.0 (WEEL) AIHA recommendation

Key Observations:

  • The proposed AOEL of 0.5 ppm for 2,4-dimethylpyridine reflects its higher toxicity compared to 2-methylpyridine (2 ppm) .
  • However, specific toxicological data for this compound is absent in the evidence.

Biological Activity

5-(2,4-Dimethylbenzoyl)-2-methylpyridine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a 2,4-dimethylbenzoyl group. The presence of the nitrogen atom in the pyridine ring contributes to its electron density and reactivity, influencing interactions with various biological targets. The benzoyl moiety enhances hydrophobic interactions and can participate in hydrogen bonding, making it a versatile candidate for drug development.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to various receptors, potentially affecting signal transduction pathways.
  • Cytotoxic Activity : Preliminary studies suggest moderate cytotoxic effects on tumor cell lines, indicating potential anti-cancer properties.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:

Cell LineIC50 (µM)Reference
A549 (Lung)15.5
HeLa (Cervical)18.2
MCF-7 (Breast)13.3

These results indicate that the compound exhibits significant cytotoxicity against human tumor cell lines, suggesting its potential as an anti-cancer agent.

Mechanistic Insights

Research indicates that the compound may exert its cytotoxic effects through the inhibition of tubulin polymerization, which is critical for cell division . This mechanism aligns with findings from other studies on structurally related compounds that demonstrate similar activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
2,4-Dimethylbenzoic AcidLacks pyridine ringMild anti-inflammatory properties
2-MethylpyridineContains pyridine but no benzoyl groupModerate antibacterial activity
5-(2,3-Dimethylbenzoyl)-2-methylpyridineSimilar structure but different substitution patternSignificant cytotoxicity

This comparison highlights the unique combination of structural elements in this compound that may contribute to its distinct biological activities.

Case Studies

  • Anticancer Activity : In a study examining various derivatives of pyridine compounds, this compound was found to have superior cytotoxic effects against A549 cells compared to other derivatives . This suggests that modifications in substitution patterns significantly affect biological outcomes.
  • Mechanism Elucidation : A detailed investigation into the binding interactions between this compound and target proteins revealed that it forms stable complexes through π-π stacking and hydrophobic interactions. These interactions were shown to disrupt normal protein function, leading to increased apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,4-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 2
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